molecular formula C11H13BrO4 B8281925 Methyl 4-bromo-3-ethoxy-5-methoxybenzoate

Methyl 4-bromo-3-ethoxy-5-methoxybenzoate

Cat. No. B8281925
M. Wt: 289.12 g/mol
InChI Key: GOHNDNDEXHLDAU-UHFFFAOYSA-N
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Patent
US08138197B2

Procedure details

In a 1.0-liter egg plant-type flaks, ethyl iodide (6.91 mL, 86 mmol) was added to a DMF (150 mL) solution of the previously-obtained methyl 4-bromo-3-hydroxy-5-methoxybenzoate and potassium carbonate (11.9 g, 86 mmol), and stirred overnight at room temperature. Water was added to the reaction solution, the formed precipitate was taken out through filtration and dried under reduced pressure to obtain the title compound as a colorless solid.
Quantity
6.91 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].CN(C=O)C.[Br:9][C:10]1[C:19]([O:20][CH3:21])=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=1[OH:22].C(=O)([O-])[O-].[K+].[K+]>O>[Br:9][C:10]1[C:19]([O:20][CH3:21])=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=1[O:22][CH2:1][CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
6.91 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1OC)O
Name
Quantity
11.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the formed precipitate was taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC)C=C1OC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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